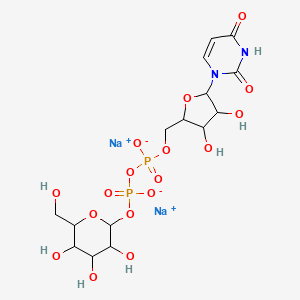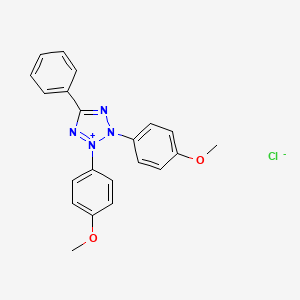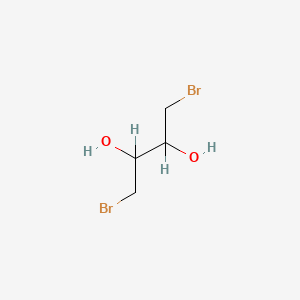
Uridine 5'-diphosphoglucose disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of UDP-GlcNAc involves enzymatic reactions where uridine monophosphate (UMP) is converted to UDP and then to UDP-GlcNAc. A yeast-based method has been developed for its production, utilizing yeast cells to catalyze the conversion of 5'-UMP to 5'-UTP and then to UDP-GlcNAc using glucosamine as a substrate. Additionally, the yqgR gene product from Bacillus subtilis, identified as a glucokinase, can phosphorylate N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate, an intermediate in UDP-GlcNAc biosynthesis. This novel method allows for the synthesis of UDP-GlcNAc using GlcNAc instead of glucosamine, improving the yield significantly (Okuyama et al., 2000).
Molecular Structure Analysis
The molecular structure of UDP-GlcNAc includes a uracil base linked to a ribose sugar, which is connected to a pyrophosphate group and then to the GlcNAc moiety. This structure is critical for its function as a glycosyl donor. Detailed analysis of the charge density distribution in related nucleotides has revealed insights into their anharmonic motion and interactions with cations, which are relevant to understanding the behavior of UDP-GlcNAc in biological systems (Jarzembska et al., 2017).
Chemical Reactions and Properties
UDP-GlcNAc participates in various chemical reactions, especially in the biosynthesis of complex carbohydrates. It acts as a substrate for glycosyltransferase enzymes, which transfer the GlcNAc moiety to acceptor molecules, forming glycosidic bonds. The chemical properties of UDP-GlcNAc, including its reactivity and interaction with enzymes, are essential for its role in metabolic pathways.
Physical Properties Analysis
The physical properties of UDP-GlcNAc, such as solubility, stability, and interaction with metal ions, influence its biological functions and applications. NMR spectroscopy studies have provided insights into the solution conformations of UDP-GlcNAc under various conditions, highlighting the importance of metal ions in stabilizing its structure (Monteiro et al., 2000).
Scientific Research Applications
Pharmacology and Neuroimmune System : UDPG activates the P2Y(14) receptor, which is involved in the neuroimmune system. Substitutions and truncations of the glucose moiety in UDPG can significantly affect its agonist activity at the P2Y(14) receptor, indicating its potential as a pharmacological probe for receptor characterization (Das et al., 2010).
Cancer Treatment and Toxicity Management : UDPG has been used as a rescuing agent from 5-fluorouracil (5FU) toxicity. It allows for the escalation of 5FU dosage in tumor-bearing mice while managing toxicity, suggesting its role in enhancing the therapeutic index of 5FU in cancer treatment (Codacci-Pisanelli et al., 1997).
GPCR Activation and Potential Pharmacological Activity : UDP-glucose, closely related to UDPG, activates the orphan G protein-coupled receptor KIAA0001, suggesting that sugar-nucleotides like UDPG might have roles as extracellular signaling molecules in addition to their roles in metabolism (Chambers et al., 2000).
Role in Vitreous Metabolism : In the field of ophthalmology, enzymes that catalyze the oxidation of UDPG to uridine 5'-diphosphoglucuronic acid have been identified in calf vitreous hyalocytes, indicating a role in vitreous metabolism (Jacobson, 1967).
Neuromuscular Effects : UDPG has shown effects on the contractile response of the phrenic diaphragm in guinea pigs, suggesting implications in neuromuscular transmission and glucose metabolism (Pastoris et al., 1979).
Hepatic Microsomal Activity : UDPG's role in hepatic microsomal N-glucuronidation and its interaction with nucleic acids indicate its significance in understanding mechanisms of bladder carcinogenesis (Kadlubar et al., 1977).
Plant Biochemistry : In plant biochemistry, a uridine 5′-diphosphoglucose: hydroxycinnamic acid acyl-glucosyltransferase has been studied for its role in the formation of high-energy acyl donor molecules, highlighting UDPG's involvement in plant metabolic processes (Mock & Strack, 1993).
Liver Disease Treatment : Clinical studies have shown that UDPG can be effective in treating acute viral hepatitis, suggesting its therapeutic potential in liver diseases (Fiori & Mazza, 1976).
Mechanism of Action
Target of Action
Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .
Mode of Action
This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .
Biochemical Pathways
Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.
Action Environment
It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.
Safety and Hazards
properties
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28053-08-9, 117756-22-6 |
Source


|
| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Uridine-5'-diphosphoglucose disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)



![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)
![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)


